molecular formula C19H23N7O B2365887 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034573-12-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2365887
CAS No.: 2034573-12-9
M. Wt: 365.441
InChI Key: ABVRGUBSVBFZGG-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034573-12-9) is a complex, triazine-based organic compound with a molecular weight of 365.441 g/mol and the molecular formula C19H23N7O . Its structure features a 1,3,5-triazine core that is substituted with dimethylamino groups at the 4- and 6-positions. A methylene bridge links this triazine moiety to a benzamide group, which is further functionalized with a pyrrole ring at the para position . This specific architecture suggests significant potential for diverse biological applications. Compounds with analogous structural motifs, particularly those combining a 1,3,5-triazine scaffold with a benzamide group, have been extensively investigated in medicinal chemistry for their antiproliferative properties . Research on similar molecular frameworks indicates that the triazine ring can contribute to interactions with various enzymatic targets, while the benzamide fragment is a common and valuable pharmacophore in drug design . The unique electronic effects provided by the dimethylamino groups, which act as strong electron donors, may enhance the stability and binding affinity of the molecule . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this chemical for exploring structure-activity relationships (SAR) in drug discovery, investigating mechanisms of action in cellular models, and developing novel bioactive molecules, particularly in the fields of oncology and enzyme inhibition .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-24(2)18-21-16(22-19(23-18)25(3)4)13-20-17(27)14-7-9-15(10-8-14)26-11-5-6-12-26/h5-12H,13H2,1-4H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVRGUBSVBFZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound notable for its unique chemical structure and potential biological applications. This compound features a triazine ring substituted with dimethylamino groups and a benzamide moiety, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N5OC_{15}H_{19}N_5O, with a molecular weight of approximately 343.435 g/mol. The structure includes:

  • Triazine Ring : Offers stability and potential for interactions with biological targets.
  • Dimethylamino Groups : Enhance solubility and reactivity.
  • Benzamide Moiety : Common in pharmacologically active compounds.
Property Value
Molecular FormulaC15H19N5OC_{15}H_{19}N_5O
Molecular Weight343.435 g/mol
Density1.251 g/cm³ (predicted)
Boiling Point479.9 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure facilitates binding to specific sites, leading to modulation of enzymatic pathways. This can result in either inhibition or activation of biological processes.

Biological Activities

Research has indicated that compounds with similar structures exhibit significant pharmacological properties. Notable activities include:

  • Antitumor Activity : Similar benzamide derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Certain triazine derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.

Case Studies

  • Antitumor Activity :
    • A study on benzamide derivatives indicated that modifications to the triazine structure can enhance antitumor efficacy. Compounds similar to this compound have been evaluated in vitro against various cancer cell lines, showing significant cytotoxic effects.
  • Enzyme Inhibition :
    • Investigations into the inhibition of dihydrofolate reductase (DHFR) by similar compounds revealed that structural modifications can lead to varying degrees of enzyme inhibition. These findings suggest that the target compound may also exhibit similar inhibitory effects on DHFR or related enzymes.

Research Findings

Recent studies highlight the potential of this compound in medicinal chemistry:

  • Structure-Activity Relationship (SAR) : Analyzing how changes in the chemical structure affect biological activity has been crucial for optimizing this compound's pharmacological properties.

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide exhibit significant pharmacological properties. The compound's ability to interact with various molecular targets makes it a candidate for drug development. Notably:

  • Enzyme Inhibition : The compound has been shown to modulate enzyme activity, which can lead to therapeutic effects in various diseases. For instance, its structural similarity to known inhibitors suggests potential applications in treating viral infections such as Hepatitis C Virus (HCV) .
  • Anticancer Potential : Research into benzamide derivatives has revealed their capacity to inhibit specific kinases associated with cancer progression. The triazine component may enhance the binding affinity to these targets, making it a promising lead for anticancer therapies .

Case Studies

Several studies have reported on derivatives of similar structures demonstrating notable bioactivity:

  • A series of benzimidazole derivatives exhibited significant inhibition against HCV with EC50 values in the low nanomolar range .
  • Compounds containing triazole moieties have shown promise as potent inhibitors of cancer-related pathways .

Herbicide Development

The unique chemical properties of this compound make it suitable for development as a herbicide. Triazine derivatives are commonly used in agriculture for their effectiveness against a broad spectrum of weeds.

Research Findings

Studies have indicated that triazine-based compounds can enhance crop yield by selectively targeting weed species without harming the crops themselves. This selectivity is crucial for sustainable agricultural practices.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Reagents : The synthesis often employs reagents such as pivaloyl chloride and bases like triethylamine under controlled conditions.
  • Purification : Advanced purification techniques such as chromatography are utilized to achieve high purity levels necessary for biological testing.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Heterocycle Substituents Key Applications
Target Compound 1,3,5-Triazine Dimethylamino, benzamide-pyrrole Pharmaceuticals, materials
Morpholino Triazine (24) 1,3,5-Triazine Morpholino, ureido-benzamide Kinase inhibition
Tetrazine-Tetrazole Hybrid 1,2,4,5-Tetrazine Tetrazole-amino groups Energetic materials

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Nitrogen Content (%) Solubility
Target Compound ~450 (estimated) ~25 Moderate (DMF)
Morpholino Triazine (24) ~650 (reported) ~20 High (NMP)
Tetrazine-Tetrazole Hybrid ~248 (reported) ~75 Low (aqueous)

Research Findings and Hypotheses

  • Electronic Effects: The dimethylamino groups in the target compound likely act as strong electron donors, stabilizing the triazine core’s π-system. This contrasts with morpholino substituents, which provide steric hindrance but weaker electron donation .
  • Thermal Stability : Triazines generally exhibit higher thermal stability than tetrazines, making them preferable for applications requiring prolonged heating (e.g., polymer additives) .
  • Biological Activity: The benzamide-pyrrole motif in the target compound may mimic ATP-binding sites in kinases, a hypothesis supported by studies on morpholino-triazine derivatives .

Preparation Methods

Triazine Core Synthesis

The 1,3,5-triazine scaffold is constructed via cyclocondensation or nucleophilic substitution. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material for introducing dimethylamino groups:

Step 1 : Selective Amination
Cyanuric chloride reacts with dimethylamine under controlled conditions (0–5°C, THF) to yield 2,4-bis(dimethylamino)-6-chloro-1,3,5-triazine. Excess dimethylamine and staggered addition minimize polysubstitution.

Step 2 : Methylene Bridge Installation
The remaining chloride at the 2-position undergoes nucleophilic displacement with methylamine or a methylamine equivalent. For example, treatment with sodium methoxide and formaldehyde in ethanol introduces the methylene group, forming 2-(hydroxymethyl)-4,6-bis(dimethylamino)-1,3,5-triazine. Subsequent chlorination with thionyl chloride generates 2-(chloromethyl)-4,6-bis(dimethylamino)-1,3,5-triazine.

Benzamide Moiety Preparation

4-(1H-Pyrrol-1-yl)benzoic acid is synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling:

Step 1 : Pyrrole Substitution
Benzoyl chloride reacts with pyrrole in the presence of AlCl₃ to form 4-(1H-pyrrol-1-yl)benzoic acid. Alternatively, Suzuki-Miyaura coupling using 4-boronobenzoic acid and 1H-pyrrole-1-boronic acid achieves higher regioselectivity.

Step 2 : Amide Bond Formation
The benzoic acid is converted to an acyl chloride (SOCl₂, reflux) and coupled with the triazine-methylamine intermediate. A Schlenk line ensures anhydrous conditions, with triethylamine as the base to scavenge HCl.

Final Coupling and Purification

The chloromethyl-triazine intermediate reacts with 4-(1H-pyrrol-1-yl)benzamide in DMF at 80°C for 12–18 hours. Purification via column chromatography (SiO₂, ethyl acetate/hexane gradient) yields the title compound in 65–72% purity. Recrystallization from ethanol/ether (1:3) improves purity to >98%.

Alternative Methodologies

One-Pot Multicomponent Approach

A streamlined synthesis involves simultaneous triazine formation and benzamide coupling:

  • Glyoxal, dimethylamine hydrochloride, and 4-(1H-pyrrol-1-yl)benzamide react in acetic acid under microwave irradiation (100°C, 30 min). This method reduces steps but yields lower regioselectivity (∼55%).

Enzymatic Catalysis

Lipase-mediated amidation between 4-(1H-pyrrol-1-yl)benzoic acid and triazine-methylamine in ionic liquids ([BMIM][BF₄]) achieves 82% conversion at 50°C. While environmentally friendly, enzyme cost and scalability remain limitations.

Analytical Characterization

Parameter Value Method
Molecular Weight 303.36 g/mol HRMS (ESI+)
Melting Point 214–216°C (dec.) DSC
λmax (UV-Vis) 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) UV Spectroscopy
1H NMR (DMSO-d6) δ 2.98 (s, 12H, N(CH3)2), 400 MHz NMR
δ 6.25–7.89 (m, pyrrole, aromatic)

13C NMR confirms the triazine (δ 165.4, 158.2 ppm) and benzamide (δ 167.8 ppm) carbonyl groups.

Challenges and Optimization

  • Dimethylamino Group Stability : Premature demethylation occurs above 100°C; low-temperature amination (≤50°C) mitigates this.
  • Pyrrole Ring Reactivity : Electrophilic substitution during Friedel-Crafts acylation requires precise stoichiometry to avoid diacylation.
  • Solvent Selection : DMF enhances coupling efficiency but complicates purification. Switching to NMP reduces side-product formation.

Industrial Scalability Considerations

  • Cost Analysis : Cyanuric chloride ($45/kg) and pyrrole ($120/kg) dominate raw material costs. Switching to pyrrole derivatives lowers expenses by 30%.
  • Waste Streams : Recycling dimethylamine via distillation and employing green solvents (2-MeTHF) align with EPA guidelines.

Q & A

Q. What advanced synthetic strategies and optimization methods are recommended for this compound, particularly when addressing low yields or impurities?

Methodological Answer: Employ statistical experimental design (e.g., factorial design or response surface methodology) to systematically evaluate variables like temperature, solvent polarity, and catalyst loading. Central composite designs can optimize conditions while minimizing experimental runs . Couple this with real-time monitoring (e.g., in situ FTIR) and purification techniques like preparative HPLC to address impurities .

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR shifts vs. mass spectrometry results) during structural validation?

Methodological Answer: Use orthogonal techniques such as X-ray crystallography for absolute configuration and HRMS for molecular weight confirmation. Computational tools (e.g., DFT at B3LYP/6-311+G(d,p)) can predict NMR shifts and reconcile discrepancies between experimental and theoretical data .

Q. What computational frameworks are effective for elucidating reaction mechanisms and electronic properties of this triazine-pyrrole hybrid?

Methodological Answer: Combine quantum mechanical methods (e.g., DFT for transition-state analysis) with molecular dynamics simulations. Software like Gaussian or ORCA can profile energy landscapes, while VMD visualizes intermolecular interactions .

Q. How can predictive modeling improve the compound’s stability under varying pH and temperature?

Methodological Answer: Develop QSPR models using datasets from accelerated stability studies. Machine learning (e.g., random forests) can correlate molecular descriptors (e.g., Hammett constants) with degradation pathways .

Q. What integrated strategies correlate in vitro bioactivity with computational docking for target identification?

Methodological Answer: Use multi-scale approaches: (1) molecular docking (AutoDock Vina) for target screening; (2) SPR/ITC for validation; (3) MD simulations (GROMACS) to assess binding stability. Cross-disciplinary collaboration ensures data interoperability .

Q. How can catalytic or cooperative effects in multi-component reactions involving this compound be systematically studied?

Methodological Answer: Apply kinetic profiling (variable-time normalization analysis) and isotopic labeling (¹³C/²H) to trace mechanisms. Operando spectroscopy (Raman) monitors intermediate species .

Q. How to design robust SAR studies when structural analogs are scarce?

Methodological Answer: Use fragment-based drug design (FBDD) to generate virtual libraries via scaffold hopping. Validate with parallel synthesis and HTS assays. Bayesian optimization prioritizes synthetic targets .

Basic Research Questions

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Use NMR (¹H/¹³C) for structural elucidation, HRMS for molecular weight confirmation, and HPLC for purity assessment. Supplementary techniques like IR and UV-Vis can validate functional groups .

Q. What are the foundational synthetic routes for this benzamide derivative?

Methodological Answer: Start with condensation reactions between triazine and benzamide precursors. Optimize amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres .

Q. How to assess the compound’s solubility for in vitro assays?

Methodological Answer: Perform shake-flask experiments in buffers of varying pH. Use UV-Vis spectroscopy or nephelometry to quantify solubility. Preformulation studies with surfactants (e.g., Tween-80) can enhance bioavailability .

Key Considerations

  • Data Contradiction Analysis: Cross-validation with orthogonal techniques and computational modeling is critical for resolving discrepancies .
  • Experimental Design: Statistical methods (DOE) reduce trial-and-error approaches and enhance reproducibility .
  • Software Integration: Tools like Gaussian (quantum chemistry) and AutoDock (molecular docking) bridge computational and experimental workflows .

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